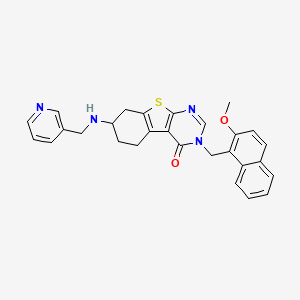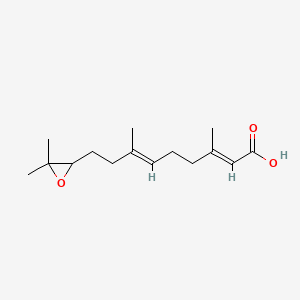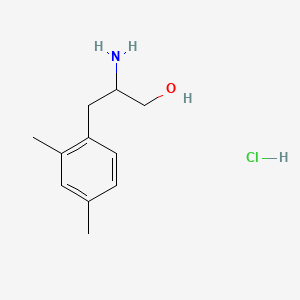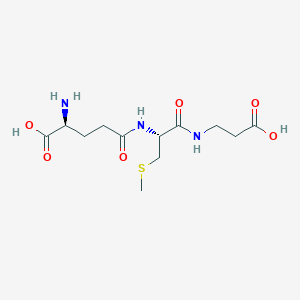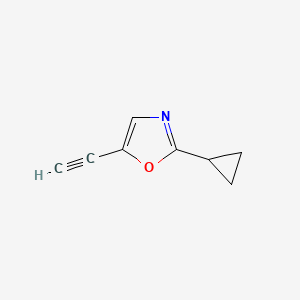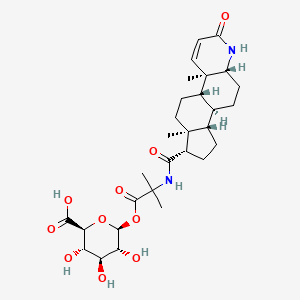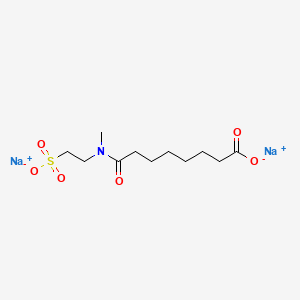
Sulfeptanic Acid Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfeptanic Acid Disodium Salt is a compound belonging to the class of sulfonic acid salts. Sulfonic acids are characterized by the presence of a sulfonic acid group (-SO3H) attached to an organic moiety. The disodium salt form is often used due to its enhanced stability and solubility in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfeptanic Acid Disodium Salt can be synthesized through several methods. One common approach involves the sulfonation of an aromatic compound with sulfur trioxide (SO3) in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{Aromatic Compound} + SO_3 \rightarrow \text{Sulfonic Acid} ] The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the disodium salt: [ \text{Sulfonic Acid} + 2NaOH \rightarrow \text{this compound} + H_2O ]
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The sulfonation reaction is typically carried out in large reactors with precise control over temperature and pressure. The neutralization step is also optimized to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfeptanic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts such as palladium on carbon (Pd/C) or copper (Cu) salts.
Major Products
The major products formed from these reactions include sulfonates, sulfides, thiols, and various substituted derivatives. These products have diverse applications in different fields.
Wissenschaftliche Forschungsanwendungen
Sulfeptanic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and other sulfur-containing compounds.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
Medicine: this compound is used in the formulation of certain pharmaceuticals, particularly as a counterion in drug salts.
Industry: It is used in the production of detergents, dyes, and ion-exchange resins.
Wirkmechanismus
The mechanism of action of Sulfeptanic Acid Disodium Salt involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged species, making it effective in ion-exchange processes. In biological systems, it can interact with proteins and enzymes, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic Acid: Another sulfonic acid with similar properties but different applications.
Toluene Sulfonic Acid: Commonly used in organic synthesis as a catalyst.
Naphthalene Sulfonic Acid: Used in the production of dyes and as a dispersant.
Uniqueness
Sulfeptanic Acid Disodium Salt is unique due to its specific molecular structure, which provides distinct solubility and stability characteristics. Its ability to form strong ionic bonds makes it particularly useful in applications requiring high ionic strength and stability.
Eigenschaften
Molekularformel |
C11H19NNa2O6S |
|---|---|
Molekulargewicht |
339.32 g/mol |
IUPAC-Name |
disodium;8-[methyl(2-sulfonatoethyl)amino]-8-oxooctanoate |
InChI |
InChI=1S/C11H21NO6S.2Na/c1-12(8-9-19(16,17)18)10(13)6-4-2-3-5-7-11(14)15;;/h2-9H2,1H3,(H,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
LYGQSBKLJBLUGQ-UHFFFAOYSA-L |
Kanonische SMILES |
CN(CCS(=O)(=O)[O-])C(=O)CCCCCCC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
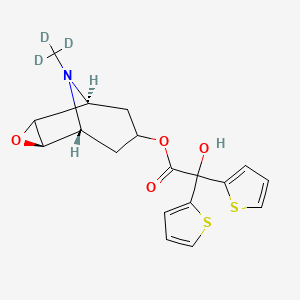
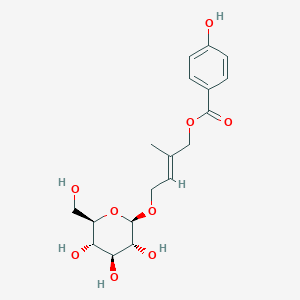


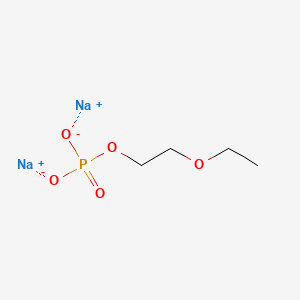
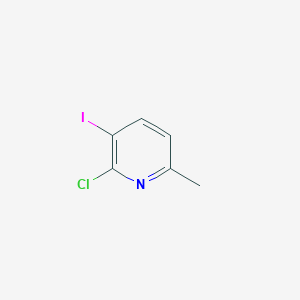
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)
